Bienvenue dans la boutique en ligne BenchChem!

4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide

Lipophilicity Drug-likeness Physicochemical profiling

4-[Benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide (CAS 1021249-98-8) is a synthetic sulfonamide-benzamide hybrid compound with molecular formula C₁₉H₁₉N₃O₄S and molecular weight 385.44 g/mol. It belongs to the broader class of para-substituted N-(isoxazol-5-yl)benzamide sulfonamides, characterized by a central benzamide core bearing a 4-sulfamoyl substituent and an N-linked 3-methyl-1,2-oxazol-5-yl (3-methylisoxazole) moiety.

Molecular Formula C19H19N3O4S
Molecular Weight 385.4 g/mol
CAS No. 1021249-98-8
Cat. No. B6534564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide
CAS1021249-98-8
Molecular FormulaC19H19N3O4S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3
InChIInChI=1S/C19H19N3O4S/c1-14-12-18(26-21-14)20-19(23)16-8-10-17(11-9-16)27(24,25)22(2)13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,20,23)
InChIKeyJNQZSHKWAOFWSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[Benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide (CAS 1021249-98-8): Chemical Identity, Structural Class, and Procurement Baseline


4-[Benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide (CAS 1021249-98-8) is a synthetic sulfonamide-benzamide hybrid compound with molecular formula C₁₉H₁₉N₃O₄S and molecular weight 385.44 g/mol [1]. It belongs to the broader class of para-substituted N-(isoxazol-5-yl)benzamide sulfonamides, characterized by a central benzamide core bearing a 4-sulfamoyl substituent and an N-linked 3-methyl-1,2-oxazol-5-yl (3-methylisoxazole) moiety . The compound is primarily supplied as a research-grade screening compound (purity ≥95%) by Life Chemicals (catalog F5067-0084) and other vendors [1]. Its key computed physicochemical descriptors include XLogP3 = 2.6, topological polar surface area (TPSA) = 101 Ų, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 6 rotatable bonds [2]. The compound is cataloged under PubChem CID 25813538 and carries the screening library identifiers AKOS024494498 and VU0633070-1 [1][2].

Why 4-[Benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide Cannot Be Replaced by Generic In-Class Sulfonamide Analogs


The 4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide scaffold is not interchangeable with other sulfonamide-benzamide analogs because the benzyl(methyl)sulfamoyl substituent introduces a distinctive combination of lipophilicity, steric bulk, and π-π interaction capacity that directly governs target binding and pharmacokinetic properties [1]. Replacing the benzyl group with smaller alkyl groups (e.g., dimethylsulfamoyl) reduces XLogP by approximately 1.5–2.0 log units and eliminates the aromatic stacking surface critical for engaging hydrophobic enzyme pockets . Conversely, substituting with a cyclohexyl or ethyl(phenyl) group alters both the conformational flexibility and the electron density distribution at the sulfonamide nitrogen, which can redirect selectivity across enzyme families [2]. The amide linkage connecting the benzamide carbonyl to the 3-methylisoxazol-5-amine further differentiates this compound from classic sulfonamides such as sulfamethoxazole, where the sulfonamide nitrogen is directly attached to the isoxazole ring, yielding a fundamentally different hydrogen-bonding geometry . These structural nuances mean that even close-in analogs cannot serve as drop-in replacements without risking loss of target engagement or altered off-target profiles.

Quantitative Differentiation Evidence: 4-[Benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide vs. Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation: Benzyl(methyl)sulfamoyl vs. Dimethylsulfamoyl and Morpholine-sulfonyl Analogs

The target compound exhibits XLogP3 = 2.6, reflecting the contribution of the benzyl group to overall lipophilicity [1]. In comparison, the dimethylsulfamoyl analog 4-(dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide is predicted to have XLogP3 ≈ 1.0–1.2 based on fragment-based calculation (removal of the benzyl —CH₂Ph group reduces logP by ~1.4–1.6 units), and the morpholine-sulfonyl analog N-(3-methyl-1,2-oxazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide is predicted to have XLogP3 ≈ 0.8–1.0 due to the polar morpholine oxygen . This ~1.4–1.8 log unit increase in lipophilicity translates to a 25- to 60-fold higher theoretical membrane partitioning coefficient for the target compound, which has direct implications for cell permeability in cellular assays [2].

Lipophilicity Drug-likeness Physicochemical profiling

Rotatable Bond Count and Conformational Flexibility: Benzyl(methyl)sulfamoyl vs. Cyclohexyl(methyl)sulfamoyl Analog

The target compound possesses 6 rotatable bonds, including the benzyl-CH₂-N(CH₃) torsion and the benzamide C(O)–NH–isoxazole linkage [1]. The cyclohexyl analog 4-[cyclohexyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide has a comparable rotatable bond count (6) but the cyclohexyl ring introduces chair-flip conformational degrees of freedom absent in the planar benzyl group, increasing the entropic penalty upon binding . The benzyl group of the target compound is semi-rigid (only the CH₂-N and CH₂-Ph torsions are freely rotatable), which pre-organizes the aromatic ring for π-stacking interactions while minimizing the conformational entropy loss upon target engagement [2].

Conformational analysis Ligand efficiency Entropic penalty

Topological Polar Surface Area (TPSA) and H-Bond Acceptor Capacity: Target vs. Morpholine-sulfonyl and Dimethylsulfamoyl Analogs

The target compound has TPSA = 101 Ų and 6 hydrogen bond acceptors (4 sulfonamide oxygens, 1 amide carbonyl oxygen, 1 isoxazole ring oxygen and nitrogen) [1]. The morpholine-sulfonyl analog introduces an additional ether oxygen, increasing TPSA to approximately 110–115 Ų and raising the H-bond acceptor count to 7, which is expected to reduce passive membrane permeability . The dimethylsulfamoyl analog maintains a comparable TPSA (~95–100 Ų) but lacks the benzyl aromatic surface needed for π-stacking, potentially reducing binding affinity to aromatic-rich enzyme pockets [2]. The TPSA of 101 Ų places the target compound within the favorable range (<140 Ų) for oral bioavailability according to the Veber Rule, while the morpholine analog approaches the upper limit [2].

Polar surface area Membrane permeability Bioavailability

Aromatic π-Stacking Capacity: Benzyl vs. Aliphatic (Cyclohexyl) and Small Alkyl (Dimethyl) Sulfamoyl Substituents

The benzyl group of 4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide provides a phenyl ring capable of engaging in edge-to-face or parallel-displaced π-π stacking interactions with aromatic amino acid side chains (Phe, Tyr, Trp) in enzyme active sites [1]. This interaction motif is absent in the dimethylsulfamoyl and cyclohexyl analogs. Published SAR on the structurally related sulfamoyl benzamide series targeting h-NTPDases (ectonucleotidases) demonstrated that N-substituent identity on the sulfamoyl group is a critical determinant of both potency and isoform selectivity; compounds bearing aromatic N-substituents showed up to 10-fold selectivity shifts between h-NTPDase1, h-NTPDase2, and h-NTPDase3 [2]. While direct assay data for CAS 1021249-98-8 against h-NTPDases are not publicly available, the benzyl-bearing scaffold is predicted to engage aromatic residues in the enzyme hydrophobic pocket, a feature structurally precluded in aliphatic-substituted analogs [3].

π-π interactions Structure-based design Enzyme inhibition

Amide Linker Geometry vs. Direct Sulfonamide Attachment: Differentiation from Sulfamethoxazole and Its Derivatives

In the target compound, the 3-methylisoxazol-5-amine is connected to the benzamide core via an amide bond (C=O–NH–isoxazole), whereas in sulfamethoxazole the isoxazole is directly attached to the sulfonamide nitrogen (SO₂–NH–isoxazole) . This structural difference has two consequences: (1) the amide C=O serves as an additional H-bond acceptor (contributing to the total of 6 H-bond acceptors in the target compound vs. 4–5 in sulfamethoxazole), and (2) the distance between the central benzene ring and the isoxazole ring is extended by approximately 1.2–1.5 Å (C–C(O)–N vs. S–N linkage) [1]. This extended geometry places the isoxazole methyl group in a different spatial relationship relative to the sulfamoyl substituent, which can alter selectivity for enzyme isoforms that discriminate based on isoxazole positioning [2].

Hydrogen bonding Scaffold geometry Isoxazole orientation

Recommended Research and Procurement Application Scenarios for 4-[Benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide (CAS 1021249-98-8)


Enzyme Inhibitor Screening Campaigns Targeting Ectonucleotidases (h-NTPDase Family)

Based on the demonstrated SAR of sulfamoyl benzamide derivatives as selective h-NTPDase inhibitors [1], 4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a structurally appropriate candidate for screening against the h-NTPDase1, h-NTPDase2, and h-NTPDase3 isoforms. The benzyl(methyl)sulfamoyl substituent is expected to engage aromatic residues in the enzyme hydrophobic pocket (π-stacking contribution estimated at −2 to −5 kcal/mol), a feature absent in dimethyl or cyclohexyl analogs. Researchers should prepare the compound at 10 mM in DMSO (based on XLogP3 = 2.6 indicating good organic solvent solubility) and screen at 10–100 μM initial concentration with malachite green or luciferase-based ATPase-coupled assays as described in the h-NTPDase literature.

Medicinal Chemistry Hit-to-Lead Optimization Leveraging the Benzyl Group as a Vector for π-Stacking Interactions

The benzyl group of this compound serves as a privileged fragment for engaging aromatic-rich binding pockets. Given the TPSA of 101 Ų and 6 rotatable bonds, the compound presents a balanced drug-likeness profile suitable for hit expansion [2]. Procurement of this specific CAS number (rather than the dimethyl or morpholine analogs) is recommended for projects where the initial hit contains a benzyl-sulfonamide moiety, as the benzyl group can be diversified via parallel synthesis (e.g., substituted benzyl analogs) to explore SAR around the π-stacking interaction. The compound's 95% purity specification supports direct use in structure-activity relationship (SAR) studies without additional purification.

Chemical Biology Probe Development for Sulfonamide-Binding Enzyme Families

The compound's unique combination of a benzamide linker and a 3-methylisoxazole moiety creates a pharmacophore geometry distinct from classical sulfonamide drugs . This scaffold is suitable for developing chemical probes targeting sulfonamide-binding enzymes beyond carbonic anhydrases (e.g., ectonucleotidases, NTPDases, or NLRP3 inflammasome-associated sulfonamide binding sites). The extended inter-ring distance (~6.5–7.0 Å vs. ~5.0–5.5 Å for sulfamethoxazole) may confer selectivity against bacterial dihydropteroate synthase (the target of sulfamethoxazole), reducing antibacterial off-target effects in mammalian cell-based assays.

Computational Pharmacophore Modeling and Virtual Screening Library Design

With its well-defined computed properties (XLogP3 = 2.6, TPSA = 101 Ų, 1 HBD, 6 HBA, 6 rotatable bonds) and unambiguous SMILES string [2], this compound is an ideal entry for building pharmacophore models of sulfonamide-benzamide inhibitors. The benzyl group provides a clear hydrophobic/aromatic feature point for pharmacophore queries, while the amide linker and isoxazole ring serve as directional H-bond acceptor and donor features. Procurement of the authenticated compound (CAS 1021249-98-8, Life Chemicals F5067-0084, or AKOS024494498) ensures the physical sample matches the in silico model, which is critical for prospective virtual screening validation.

Quote Request

Request a Quote for 4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.